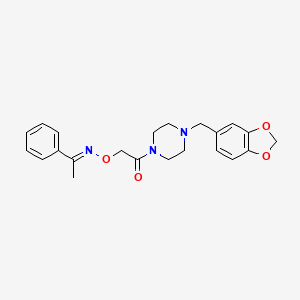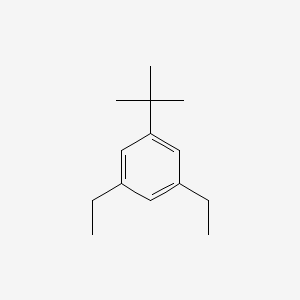
5-(Tert-butyl)-M-cymene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butyl)-M-cymene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group attached to the meta position of the cymene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butyl)-M-cymene typically involves the alkylation of cymene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Cymene+tert-Butyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Tert-butyl)-M-cymene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Formation of tert-butylbenzaldehyde or tert-butylbenzoic acid.
Reduction: Formation of 5-(tert-butyl)-cyclohexane.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Applications De Recherche Scientifique
Chemistry: 5-(Tert-butyl)-M-cymene is used as a starting material for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases. Its antioxidant properties make it a candidate for developing drugs to combat oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, fragrances, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(tert-butyl)-M-cymene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
Cumene: An aromatic hydrocarbon with an isopropyl group attached to the benzene ring.
p-Cymene: An isomer of cymene with the methyl and isopropyl groups in the para position.
Uniqueness: 5-(Tert-butyl)-M-cymene is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. This makes it more resistant to certain types of chemical reactions compared to its simpler counterparts. The tert-butyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
29577-19-3 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1-tert-butyl-3,5-diethylbenzene |
InChI |
InChI=1S/C14H22/c1-6-11-8-12(7-2)10-13(9-11)14(3,4)5/h8-10H,6-7H2,1-5H3 |
Clé InChI |
ISMIPBZQDCUHAO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C(C)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


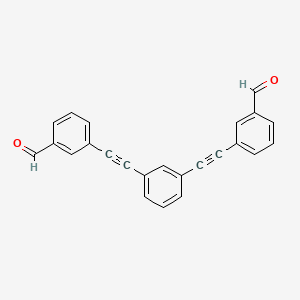
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)

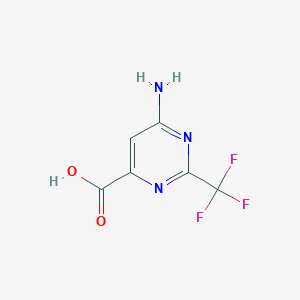
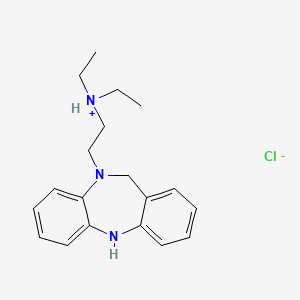

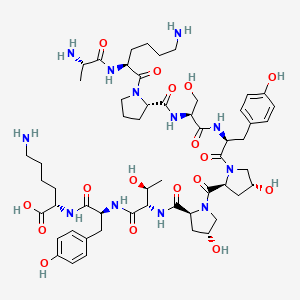

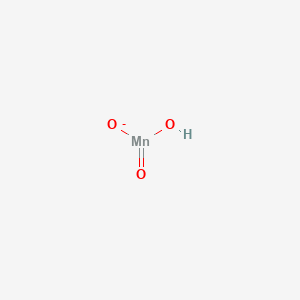
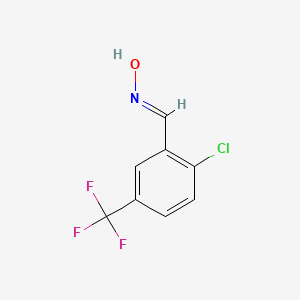
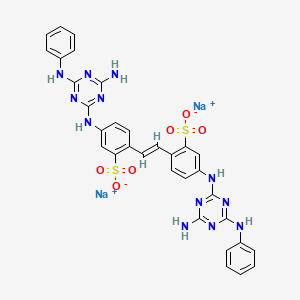
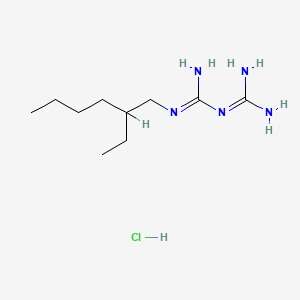
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
